molecular formula C12H8Cl3NO B8305077 2-(2,3,4-Trichlorophenoxy)aniline

2-(2,3,4-Trichlorophenoxy)aniline

Cat. No. B8305077
M. Wt: 288.6 g/mol
InChI Key: AOQJUIFVRMNXAP-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(2,3,4-Trichlorophenoxy)-1-nitrobenzene (1.04 g, 65%) was prepared from 2,3,4-trichlorophenol (0.98 g, 5.0 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(2,3,4-trichlorophenoxy)aniline (0.42 g, 60%, 2.5 mmol scale) following general procedure B. N-[2-(2,3,4-Trichlorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (343 mg, 55%) was prepared from 2-(2,3,4-trichlorophenoxy)aniline (420 mg, 1.5 mmol) and 2-aminothiazole (150 mg, 1.5 mmol) following the general procedure D
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[OH:10].F[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].[Cl:21][C:22]1[C:35]([Cl:36])=[C:34]([Cl:37])[CH:33]=[CH:32][C:23]=1[O:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH2:27].[NH2:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1>>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[O:10][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].[Cl:21][C:22]1[C:35]([Cl:36])=[C:34]([Cl:37])[CH:33]=[CH:32][C:23]=1[O:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH:27][C:3]([NH:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1)=[O:10]

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)Cl)O
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
ClC1=C(OC2=C(N)C=CC=C2)C=CC(=C1Cl)Cl
Name
Quantity
150 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.42 g
Type
reactant
Smiles
ClC1=C(OC2=C(N)C=CC=C2)C=CC(=C1Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=CC(=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 65%
Name
Type
product
Smiles
ClC1=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=CC(=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 343 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.